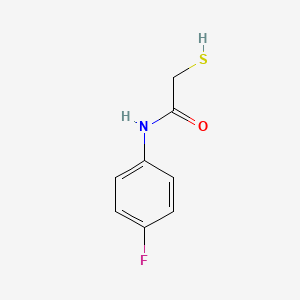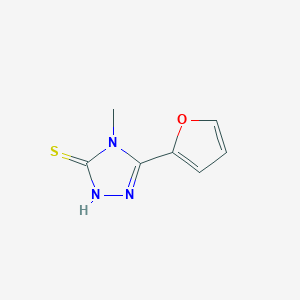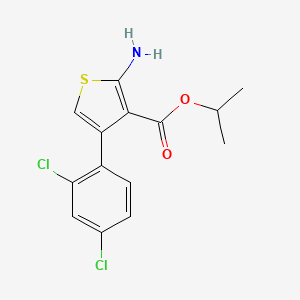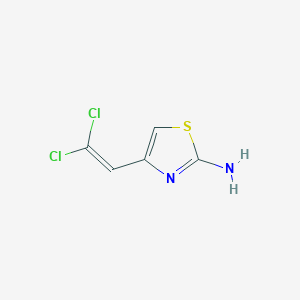
2-(1H-Indol-3-yl)-2-phenylethanamine
Overview
Description
2-(1H-Indol-3-yl)-2-phenylethanamine is a useful research compound. Its molecular formula is C16H16N2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 22.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
- Synthesis and Antimicrobial Activity of Derivatives : Research shows the synthesis of novel compounds from 2-(1H-Indol-3-yl)-2-phenylethanamine, exhibiting significant antimicrobial activity against both bacteria and fungi (Chauhan et al., 2011).
- Anti-inflammatory and Antimicrobial Derivatives : New derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities, indicating potential therapeutic applications (Rehman et al., 2022).
- Novel Derivatives with Antimicrobial Properties : The creation of new derivatives has shown effectiveness in vitro against bacterial and fungal species (Kumbhare et al., 2013).
Anticancer Research
- Synthesis of Hybrid Molecules for Anticancer Studies : Indole-coumarin hybrids derived from this compound have shown promising anticancer properties, with some exhibiting potent cytotoxic effects on human breast adenocarcinoma cell lines (Kamath et al., 2015).
- Development of Anti-tumor Compounds : Certain derivatives have demonstrated notable anti-tumor activities, attributed to their interactions with DNA and proteins (Geetha et al., 2019).
Other Applications
- Corrosion Inhibition in Mild Steel : Studies have found that derivatives of this compound are effective corrosion inhibitors for mild steel in acidic environments (Verma et al., 2016).
- Development of Urease Inhibitors : Novel indole-based oxadiazole scaffolds have been synthesized and identified as potent urease inhibitors, offering potential therapeutic applications (Nazir et al., 2018).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through hydrogen bonds, which in many cases, inhibits their activity . This interaction leads to changes in the target’s function, thereby affecting the biological processes they are involved in .
Biochemical Pathways
Indole derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid . The metabolism of tryptophan by gut microorganisms leads to the production of indole and its derivatives . These compounds can affect various biochemical pathways and their downstream effects, contributing to their broad-spectrum biological activities .
Pharmacokinetics
One study suggests that similar compounds may have fast metabolism in vivo, which could impact their bioavailability .
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.
Action Environment
One study suggests that the stokes shift of similar compounds can vary from non-polar to polar solvents, indicating that the environment could influence their charge transfer character .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-(1H-Indol-3-yl)-2-phenylethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which is crucial for its biological activity . The interactions between this compound and these biomolecules often involve hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions are essential for the compound’s ability to modulate biochemical pathways and exert its effects.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. Additionally, this compound can alter gene expression patterns, resulting in the upregulation or downregulation of specific genes. These changes can impact cellular metabolism, leading to alterations in energy production, biosynthesis, and other metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. The compound binds to specific biomolecules, such as receptors or enzymes, through interactions like hydrogen bonding and hydrophobic interactions . This binding can lead to the inhibition or activation of the target biomolecule, resulting in changes in its activity. For instance, this compound may inhibit an enzyme by blocking its active site or activate a receptor by mimicking its natural ligand. These interactions can lead to changes in gene expression, protein synthesis, and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in cell growth, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as enhancing cellular function and promoting tissue repair . At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can affect the levels of key metabolites, such as amino acids, nucleotides, and lipids, by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments . Additionally, this compound can accumulate in certain tissues, leading to higher local concentrations and enhanced biological effects. Understanding the transport and distribution of the compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may be localized to the nucleus, where it can interact with DNA and modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence energy production and apoptosis. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c17-10-14(12-6-2-1-3-7-12)15-11-18-16-9-5-4-8-13(15)16/h1-9,11,14,18H,10,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBVBIGUNHPPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346145 | |
| Record name | 2-(1H-Indol-3-yl)-2-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827838 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5027-78-1 | |
| Record name | 2-(1H-Indol-3-yl)-2-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-indol-3-yl)-2-phenylethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid](/img/structure/B1298965.png)



![2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile](/img/structure/B1298978.png)



![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1298987.png)




![3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid](/img/structure/B1298996.png)
